molecular formula C8H3BrF3IO B2449028 3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone CAS No. 2149598-84-3

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone

Cat. No.: B2449028
CAS No.: 2149598-84-3
M. Wt: 378.915
InChI Key: KMPNNKZBOKPXAL-UHFFFAOYSA-N
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Description

3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H3BrF3IO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 4’-iodo-2,2,2-trifluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, including alcohols or alkanes.

Scientific Research Applications

3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone depends on its specific application. In general, the compound can interact with various molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The exact pathways involved would depend on the specific context of its use, such as enzyme inhibition, receptor binding, or chemical reactivity.

Comparison with Similar Compounds

  • 4’-Bromo-2,2,2-trifluoroacetophenone
  • 3’-Bromo-2,2,2-trifluoroacetophenone
  • 4’-Iodo-2,2,2-trifluoroacetophenone

Comparison: 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with the trifluoromethyl group This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds with only one halogen substituent

Biological Activity

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone (C₈H₃BrF₃IO) is an organic compound notable for its complex halogenated structure. This compound has gained attention in various fields including medicinal chemistry and material science due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₃BrF₃IO
  • Molecular Weight : 378.91 g/mol
  • Structure : The compound features a trifluoromethyl group and two halogens (bromine and iodine) on the aromatic ring, which influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against specific pathogens.
  • Cytotoxic Effects : The compound's cytotoxicity has been evaluated in various cancer cell lines, indicating potential applications in oncology.

The biological activity of this compound is largely attributed to its halogen substituents. These groups can enhance the compound's lipophilicity and alter its interaction with biological membranes and proteins. Specific interactions include:

  • Receptor Binding : The halogen atoms may facilitate binding to biological receptors or enzymes.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by modulating ROS levels.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
  • Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited antibacterial properties with minimum inhibitory concentration (MIC) values around 50 µg/mL for Staphylococcus aureus.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
4'-Bromo-2,2,2-trifluoroacetophenoneBromine onlyModerate cytotoxicity
3'-Iodo-4'-trifluoroacetophenoneIodine onlyLow antimicrobial activity
3'-Bromo-4'-iodoacetophenoneNo trifluoromethyl groupLimited enzyme inhibition

Properties

IUPAC Name

1-(3-bromo-4-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPNNKZBOKPXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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